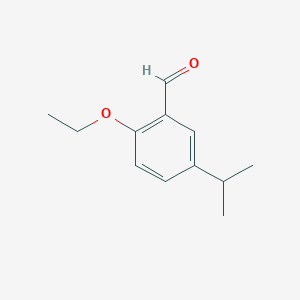![molecular formula C12H22N2O2 B1395457 Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate CAS No. 1211583-65-1](/img/structure/B1395457.png)
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate
Descripción general
Descripción
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate is a chemical compound with the molecular weight of 226.32 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-5-9-10(14)6-7-13-9/h9-10,13H,4-8H2,1-3H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the available resources .Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.32 . It is recommended to be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate is used in a variety of scientific research applications. It is used as a ligand in coordination chemistry, as an intermediate in organic synthesis, and as a catalyst in organic reactions. It has also been used in the synthesis of various biologically active compounds, such as antibiotics and antifungal agents. In addition, this compound has been used in the synthesis of peptides and proteins, as well as in the synthesis of fluorescent dyes.
Mecanismo De Acción
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate acts as a ligand in coordination chemistry, forming coordination complexes with transition metals. In these complexes, the pyrrolo[3,2-B]pyridine ring acts as a chelating agent, forming a stable five-membered ring with the metal ion. The tert-butyl group attached to the pyrrolo[3,2-B]pyridine ring also increases the stability of the complex.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including E. coli and S. aureus. In addition, it has been shown to have antifungal activity against a variety of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is readily available from chemical suppliers. It is also relatively stable and does not degrade easily. However, it is also important to note that this compound is a toxic compound and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for research involving Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate. These include further investigation of its biochemical and physiological effects, as well as its potential use as a drug target. Additionally, research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound. Finally, further research could be conducted to explore the potential applications of this compound in other areas, such as catalysis and materials science.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
Propiedades
IUPAC Name |
tert-butyl 1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-5-9-10(14)6-7-13-9/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMRBKTBFPQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162690 | |
| Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211583-65-1 | |
| Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211583-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395374.png)



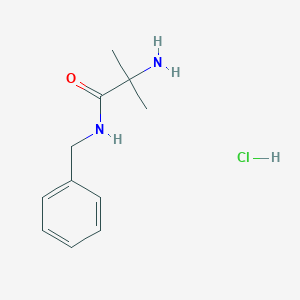
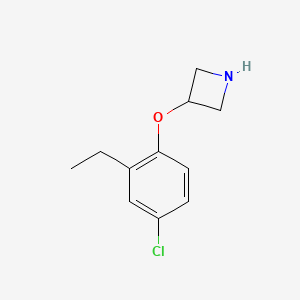
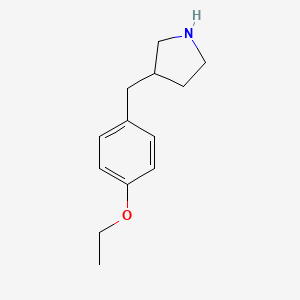
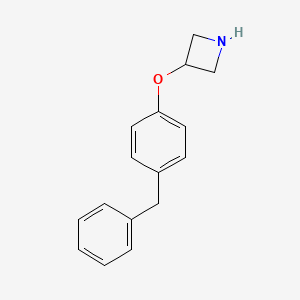


![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-ethanone hydrochloride](/img/structure/B1395392.png)

